4-Ipomeanol-d6
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Overview
Description
4-Ipomeanol-d6 is a deuterated analog of 4-Ipomeanol, a naturally occurring furan derivative isolated from sweet potatoes infected with the fungus Fusarium solani . This compound is known for its toxic properties, particularly affecting the lungs, liver, and kidneys in humans and animals . The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of 4-Ipomeanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ipomeanol-d6 typically involves the incorporation of deuterium atoms into the 4-Ipomeanol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
The use of deuterated solvents and reagents in large-scale reactions would be essential to produce sufficient quantities of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
4-Ipomeanol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring, ketone group, and alcohol group present in the molecule contribute to its reactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of an epoxide, while reduction of the ketone group results in a secondary alcohol .
Scientific Research Applications
4-Ipomeanol-d6 has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and metabolism of furan derivatives.
Biology: Investigated for its toxic effects on various cell types, particularly lung cells.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ipomeanol-d6 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of a reactive intermediate, which can covalently bind to cellular proteins and DNA, causing cellular damage and toxicity . The primary molecular targets are the bronchiolar Clara cells in the lungs, where the compound is metabolized to its toxic form .
Comparison with Similar Compounds
4-Ipomeanol-d6 is similar to other 3-substituted furans, such as ipomeanine, 1-ipomeanol, and 1,4-ipomeadiol . These compounds share structural similarities but differ in the location and number of hydroxyl groups. The uniqueness of this compound lies in its selective toxicity towards lung tissue and its potential use as an anticancer agent .
List of Similar Compounds
- Ipomeanine
- 1-Ipomeanol
- 1,4-Ipomeadiol
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D |
InChI Key |
RJYQLMILDVERHH-DTHBTZQSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)O |
Origin of Product |
United States |
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